2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is an organic compound that combines a trifluoroethoxy group with a phenoxy structure attached to an ethanamine backbone. This compound is notable for its unique chemical properties, which render it valuable in various scientific and industrial applications. It serves as an important intermediate in the synthesis of pharmaceuticals, particularly as a precursor to Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
The compound has been synthesized through various methods documented in scientific literature and commercial sources. It is available from chemical suppliers and has been characterized in multiple studies focusing on its synthesis and applications.
This compound belongs to the class of organic chemicals known as amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. Its unique structure also categorizes it within fluorinated compounds due to the trifluoroethoxy moiety.
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride typically involves a multi-step process:
The synthesis process can be optimized for higher yields through careful control of reaction conditions such as temperature and pressure. Continuous flow reactors may be employed to enhance efficiency and scalability during industrial production.
The molecular formula for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is C10H12F3NO2 with a molecular weight of approximately 235.24 g/mol. The structure features:
The compound undergoes various chemical reactions:
The mechanism by which 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and signal transduction pathways, which leads to various biological effects including reduced smooth muscle contraction and improved urinary flow in patients with benign prostatic hyperplasia .
This compound's unique properties make it valuable across multiple fields including medicinal chemistry, pharmaceuticals, and material science.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4